2,5-Difluoropyridin-4-ol
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Overview
Description
2,5-Difluoropyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H3F2NO. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of 2,5-Difluoropyridin-4-ol may involve scalable processes such as the chlorination of 2-aminopyridine followed by diazotization and Sandmeyer reaction to introduce fluorine atoms . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2,5-Difluoropyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioavailability make it useful in the development of biologically active molecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic resistance and bioavailability.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-Difluoropyridin-4-ol involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoropyridine: Similar in structure but lacks the hydroxyl group.
2,6-Difluoropyridine: Another fluorinated pyridine with different fluorine atom positions.
3,5-Difluoropyridine: Fluorine atoms are positioned differently on the pyridine ring.
Uniqueness
2,5-Difluoropyridin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H3F2NO |
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Molecular Weight |
131.08 g/mol |
IUPAC Name |
2,5-difluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3F2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) |
InChI Key |
JEMJBOJSIIKYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)F)F |
Origin of Product |
United States |
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